3-Aminothieno[3,2-c]pyridine-2-carboxamide
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Overview
Description
3-Aminothieno[3,2-c]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system that includes a thiophene ring and a pyridine ring, making it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminothieno[3,2-c]pyridine-2-carboxamide typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the amino and carboxamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable pyridine derivative can yield the desired compound through a series of cyclization and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Aminothieno[3,2-c]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups. These products can exhibit different biological activities and properties .
Scientific Research Applications
3-Aminothieno[3,2-c]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminothieno[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Aminothieno[3,2-c]pyridine-2-carboxamide include:
- 3-Aminothieno[2,3-b]pyridine-2-carboxamide
- 4-Aminobenzothieno[3,2-d]pyrimidine
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and the specific biological activities it exhibits. The presence of the amino and carboxamide groups in the thieno[3,2-c]pyridine core provides distinct chemical reactivity and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7N3OS |
---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
3-aminothieno[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-6-4-3-11-2-1-5(4)13-7(6)8(10)12/h1-3H,9H2,(H2,10,12) |
InChI Key |
TZGGCGCTVIULSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2N)C(=O)N |
Origin of Product |
United States |
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